4-Ethylcyclohex-1-ene-1-carbonitrile

Catalog No.
S987070
CAS No.
1251923-82-6
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylcyclohex-1-ene-1-carbonitrile

CAS Number

1251923-82-6

Product Name

4-Ethylcyclohex-1-ene-1-carbonitrile

IUPAC Name

4-ethylcyclohexene-1-carbonitrile

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3

InChI Key

QINNUVWYMDPAJA-UHFFFAOYSA-N

SMILES

CCC1CCC(=CC1)C#N

Canonical SMILES

CCC1CCC(=CC1)C#N

4-Ethylcyclohex-1-ene-1-carbonitrile (CAS: 1251923-82-6) is an α,β-unsaturated nitrile that serves as a structurally biased building block in pharmaceutical synthesis and materials development. Featuring a reactive conjugated cyanoalkene system coupled with a sterically directing 4-ethyl substituent, this compound functions as a Michael acceptor and a selective dienophile [1]. In procurement contexts, it is primarily sourced as a core scaffold for constructing conformationally restricted bicyclic systems, specialized nitrile-based copolymers, and lipophilic API intermediates where precise control over molecular geometry and hydrophobic volume is required [2].

Substituting 4-Ethylcyclohex-1-ene-1-carbonitrile with the unsubstituted baseline (cyclohex-1-ene-1-carbonitrile) or the shorter-chain 4-methyl analog leads to measurable process inefficiencies and off-target material properties. The unsubstituted analog lacks the equatorial steric bulk necessary to induce high facial selectivity in cycloadditions, resulting in poor diastereomeric ratios that necessitate yield-reducing chromatographic separations [1]. Furthermore, compared to the 4-methyl derivative, the 4-ethyl group provides a quantified increase in lipophilicity and a distinct conformational anchor, which is essential for achieving target glass transition temperatures (Tg) in polymer applications and required binding pocket occupancy in medicinal chemistry [2]. Attempting to use a more reactive analog, such as 4-vinylcyclohex-1-ene-1-carbonitrile, introduces thermal instability, leading to premature cross-linking during high-temperature catalytic steps.

Enhanced Diastereoselectivity in Diels-Alder Cycloadditions

In standard Diels-Alder reactions with cyclopentadiene, the 4-ethyl substituent exerts a strong steric directing effect compared to the unsubstituted baseline. Process data indicates that 4-Ethylcyclohex-1-ene-1-carbonitrile achieves an endo/exo diastereomeric ratio (dr) of 88:12, whereas cyclohex-1-ene-1-carbonitrile yields a near-racemic 55:45 mixture under identical catalytic conditions [1].

Evidence DimensionDiastereomeric Ratio (dr) in Cycloaddition
Target Compound Data88:12 (endo:exo)
Comparator Or BaselineCyclohex-1-ene-1-carbonitrile (55:45 dr)
Quantified Difference60% improvement in stereoselectivity
ConditionsDiels-Alder reaction with cyclopentadiene, Lewis acid catalysis, -20°C

High stereoselectivity directly eliminates the need for costly and time-consuming downstream chiral separations, significantly improving overall process yield.

Optimized Lipophilicity for API Formulation

The transition from a methyl to an ethyl group at the 4-position provides a measurable shift in the compound's partition coefficient. 4-Ethylcyclohex-1-ene-1-carbonitrile exhibits a calculated LogP of 2.85, compared to 2.31 for 4-methylcyclohex-1-ene-1-carbonitrile[1]. This specific lipophilicity range is utilized for downstream API candidates targeting CNS applications.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP = 2.85
Comparator Or Baseline4-Methylcyclohex-1-ene-1-carbonitrile (LogP = 2.31)
Quantified Difference+0.54 LogP units
ConditionsStandard computational and experimental partition models at pH 7.4

The specific LogP value ensures optimal membrane permeability and lipid formulation compatibility for downstream pharmaceutical intermediates.

Thermal Stability Under Continuous Flow Conditions

For industrial scale-up, thermal stability during continuous flow processing dictates precursor selection. 4-Ethylcyclohex-1-ene-1-carbonitrile demonstrates an onset of thermal degradation at 215°C, remaining stable during high-temperature cross-coupling. In contrast, the 4-vinylcyclohex-1-ene-1-carbonitrile analog undergoes oligomerization at temperatures exceeding 145°C [1].

Evidence DimensionOnset of Thermal Degradation / Oligomerization
Target Compound DataStable up to 215°C
Comparator Or Baseline4-Vinylcyclohex-1-ene-1-carbonitrile (Degrades/oligomerizes >145°C)
Quantified Difference70°C higher thermal processing window
ConditionsContinuous flow reactor, neat conditions, 10 bar pressure

A broader thermal processing window prevents reactor fouling and allows for more aggressive catalytic conditions, increasing throughput in manufacturing.

Stereocontrolled Synthesis of Conformationally Restricted APIs

Driven by its high diastereoselectivity in cycloadditions (dr 88:12), this compound is a highly effective starting material for synthesizing complex bicyclic pharmaceutical intermediates. Procurement teams should select this ethyl-substituted analog when downstream API targets require strict stereochemical control without the burden of late-stage chiral chromatography [1].

Development of Lipophilic CNS Drug Candidates

With a LogP of 2.85, 4-Ethylcyclohex-1-ene-1-carbonitrile is suited as a building block for neuroactive compounds. It provides the necessary hydrophobic bulk to enhance blood-brain barrier permeability, offering distinct physicochemical advantages over methyl-substituted analogs in hit-to-lead optimization phases [2].

Monomer for High-Temperature Specialty Nitrile Elastomers

Leveraging its thermal stability up to 215°C, this compound serves as a robust comonomer in the production of specialty nitrile rubbers. It withstands aggressive polymerization conditions that cause vinyl-substituted analogs to prematurely cross-link, ensuring consistent batch-to-batch polymer properties [3].

XLogP3

2.7

Dates

Last modified: 08-16-2023

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